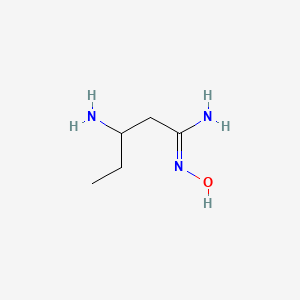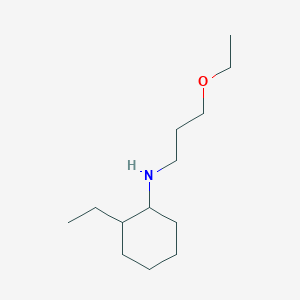![molecular formula C12H16ClNO4S B15272963 Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate is an organic compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.77 g/mol . This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carbamate moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate typically involves the reaction of benzyl carbamate with 4-chlorosulfonylbutan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and sulfonamides.
Reduction Reactions: Products include alcohols and amines.
Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate involves its interaction with nucleophilic sites on target molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it useful in modifying proteins and other biomolecules, thereby altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
- Ethyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate
- Methyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate
Uniqueness
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. The benzyl group can undergo various transformations, making this compound versatile in synthetic applications. Additionally, the chlorosulfonyl group provides a reactive site for further modifications, enhancing its utility in chemical and biological research .
Eigenschaften
Molekularformel |
C12H16ClNO4S |
|---|---|
Molekulargewicht |
305.78 g/mol |
IUPAC-Name |
benzyl N-(4-chlorosulfonylbutan-2-yl)carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-10(7-8-19(13,16)17)14-12(15)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
BHJVRQQEZRWOLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

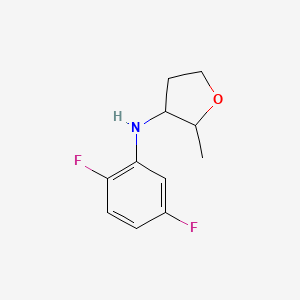
![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
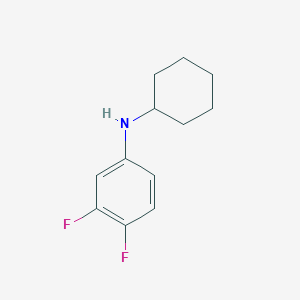
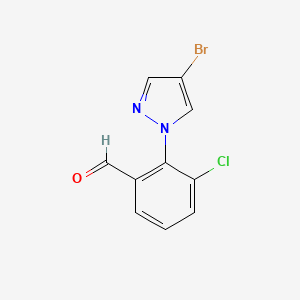
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
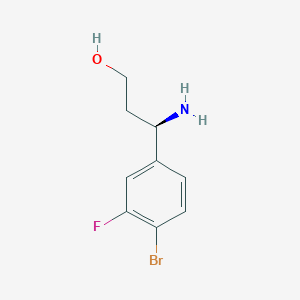
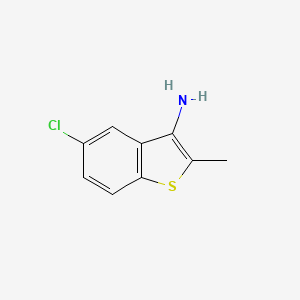
![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)

![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
